molecular formula C10H12O2 B1682898 Thymoquinone CAS No. 490-91-5

Thymoquinone

Cat. No. B1682898
CAS RN: 490-91-5
M. Wt: 164.2 g/mol
InChI Key: KEQHJBNSCLWCAE-UHFFFAOYSA-N
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Description

Thymoquinone is a phytochemical compound found in the plant Nigella sativa. It is also found in select cultivated Monarda fistulosa plants which can be steam distilled to produce an essential oil . It has been classified as a pan-assay interference compound, which binds indiscriminately to many proteins .


Synthesis Analysis

Thymoquinone is biosynthesized in the seeds of Nigella sativa from γ-terpinene, which is considered to be the precursor of Thymoquinone . γ-Terpinene undergoes dehydrogenation and aromatization, which leads to the formation of another cyclic monoterpene namely p-cymene. The later is converted by hydroxylation to thymol, which is finally oxidized to Thymoquinone .


Molecular Structure Analysis

Thymoquinone is a member of the class of 1,4-benzoquinones that is 1,4-bezoquinone in which the hydrogens at positions 2 and 5 are replaced by methyl and isopropyl groups, respectively .


Chemical Reactions Analysis

Thymoquinone contains a basic quinone ring moiety and readily reacts with amino-or thiol-groups of amino acids as well as forms semiquinone and thymohydroquinone through a series of oxide-reduction reactions .


Physical And Chemical Properties Analysis

Thymoquinone is a natural compound isolated from Nigella sativa which has demonstrated promising chemotherapeutic activity . It has a role as an anti-inflammatory agent, an antioxidant, an adjuvant, an antineoplastic agent, a cardioprotective agent, an antidepressant and a plant metabolite .

Scientific Research Applications

Pharmacological Attributes and Health Benefits

Thymoquinone (TQ), the main bioactive component of black cumin (Nigella sativa L.), has demonstrated diverse health benefits. It exhibits pharmacological effects like attenuating oxidative stress and inflammation, and promoting immunity, cell survival, and energy metabolism. These properties contribute to its protective role against various disorders including metabolic, cardiovascular, digestive, hepatic, renal, respiratory, reproductive, and neurological disorders, as well as cancer. TQ also acts as an antidote against various toxicities and drug-induced side effects (Hannan et al., 2021).

Nanoparticle Encapsulation for Enhanced Delivery

To overcome the hydrophobic nature of thymoquinone, which limits its clinical applications, TQ has been encapsulated in albumin nanoparticles using a microfluidic platform. This encapsulation enhances the thermal stability of TQ and decreases its toxicity. The effects of encapsulated TQ on neural regeneration have been explored, showing that it primarily enhances head regeneration in planarians (Kazan et al., 2019).

Role in Epigenetics and Cancer Therapeutics

TQ has been recognized for its anticancer activity, modulating epigenetic machinery such as histone acetylation and DNA methylation. It also alters the genetic expression of noncoding RNAs like miRNA and lncRNA, which are crucial in cellular epigenetics. This epigenetic role of TQ contributes to its impact on cancer cells (Khan et al., 2019).

Modulation of Nrf2 Signaling Pathway

Thymoquinone's biological and therapeutic activities are significantly linked to its modulation of the Nrf2 signaling pathway. This pathway is crucial for the expression of antioxidant proteins that protect against oxidative damage. The modulation by TQ leads to therapeutic effects like anti-hepatocellular carcinoma, nephroprotection, neuroprotection, and cardioprotection (Talebi et al., 2020).

Improvement of Antihyperglycemic Activity

Nanoformulation of thymoquinone has been reported to improve its antihyperglycemic effect in diabetic rats. The nanoformulation shows a sustained release profile and a better antihyperglycemic effect compared to thymoquinone alone, suggesting its potential in diabetes treatment (Rani et al., 2018).

Potential in Treating Neurological Disorders

Thymoquinone has shown potential in treating neurological disorders due to its properties like anti-inflammatory, antioxidant, and neuroprotective effects. Studies have indicated its beneficial effects in various neurological problems such as epilepsy, parkinsonism, anxiety, and improvement of learning and memory (Farkhondeh et al., 2018).

Antibacterial and Antibiofilm Activity

Thymoquinone has demonstrated antibacterial activity against both Gram-negative and Gram-positive bacteria, with a mechanism of action likely due to the production of reactive oxygen species. It also shows promising antibiofilm activity, making it a potential candidate for addressing bacterial infections (Goel & Mishra, 2018).

Safety And Hazards

Thymoquinone should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

2-methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C10H12O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQHJBNSCLWCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
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DSSTOX Substance ID

DTXSID9060079
Record name 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(1-methylethyl)-
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Molecular Weight

164.20 g/mol
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Physical Description

Solid
Record name Thymoquinone
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Boiling Point

230.00 to 232.00 °C. @ 760.00 mm Hg
Record name Thymoquinone
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Mechanism of Action

Thymoquinone is a natural compound with widespread protective effects, including anti-oxidative, anti-inflammatory, immunomodulatory, anti-cancer, and anti-microbial. It is able to induce apoptosis, regulate pro- and anti- apopotitic genes, and inhibit cancer metastasis through JNK and p38 activation. Its anti-inflammatory effects are attributed to its inhibition of inflammatory cytokines and processes, including pathways associated with 5-LO, COX, and PGD2.
Record name Thymoquinone
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Product Name

Thymoquinone

CAS RN

490-91-5
Record name Thymoquinone
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Record name 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(1-methylethyl)-
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Record name 2-isopropyl-5-methyl-p-benzoquinone
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Record name THYMOQUINONE
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Record name Thymoquinone
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Melting Point

44 - 45 °C
Record name Thymoquinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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